2-Vinylpyrazine
Description
Properties
IUPAC Name |
2-ethenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZWHBYRHQMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194592 | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4177-16-6 | |
| Record name | Vinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Grignard Reagent Preparation
Methylmagnesium chloride is synthesized under nitrogen atmosphere by reacting magnesium metal with chloromethane in tetrahydrofuran (THF) at 60°C for 2 hours. Elemental iodine (0.21% w/w of Mg) accelerates initiation.
Nucleophilic Addition to 2-Cyanopyrazine
2-Cyanopyrazine reacts with the Grignard reagent in THF at 50°C with cuprous chloride catalysis. Subsequent hydrolysis yields 2-acetylpyrazine, which is dehydrated to this compound using phosphorus oxychloride (POCl₃).
Optimization Data :
| Parameter | Value | Yield Improvement |
|---|---|---|
| Temperature | 50°C → 59°C | +12% |
| Reaction Time | 14 h → 16 h | +8% |
| Catalyst Loading | 5 mol% → 7 mol% | +15% |
Final yields reach 68% after dehydration, though organolithium reagent costs and side reactions limit scalability.
Stille Coupling for Direct Vinylation
Stille cross-coupling, as demonstrated for 2-(2-pyridinyl)pyrazine derivatives, offers a modular route to this compound. Bromopyrazine reacts with vinyl tributyltin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and lithium chloride.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 80°C.
-
Duration: 12–18 hours.
Yields exceed 75%, with byproducts (e.g., homocoupled bipyrazines) minimized to <5% via stoichiometric control. Nuclear magnetic resonance (NMR) data confirm regioselectivity:
Rhodium-Catalyzed Hydroalkenylation
A cutting-edge method employs rhodium–N-heterocyclic carbene (NHC) complexes for hydroalkenylation of ethylene with this compound precursors. The dinuclear complex [Rh(µ-Cl)(IPr)(η²-coe)]₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) activates C–H bonds in azines, enabling ethylene insertion.
Catalytic Cycle :
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Oxidative Addition : Rhodium cleaves the C–H bond of 2-methylpyrazine.
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Ethylene Coordination : Ethylene binds to the Rh center.
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Reductive Elimination : Forms the C–C bond, releasing this compound.
Performance Metrics :
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Turnover Frequency (TOF): 98 h⁻¹ at 2 mol% catalyst loading.
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Selectivity: >90% for mono-vinylated product.
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Limitations: Catalyst deactivation via vinylpyrazine coordination.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in pyrazine functionalization. A one-pot synthesis of 2-methyl-6-vinylpyrazine was adapted by replacing methyl groups with vinyl precursors.
Procedure :
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Mix pyrazine, vinyl bromide, and K₂CO₃ in DMF.
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Irradiate at 120°C for 30 minutes (800 W).
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Extract with dichloromethane (DCM) and purify via column chromatography.
Comparative Data :
| Energy Source | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 6 h | 52% | 85% |
| Microwave | 0.5 h | 78% | 95% |
Microwave-specific side reactions (e.g., dimerization) are suppressed due to rapid heating/cooling cycles.
Dehydration of 2-Ethylpyrazine
Thermal dehydration of 2-ethylpyrazine over γ-alumina at 250°C produces this compound with 55–65% efficiency. The reaction follows an E2 elimination mechanism, favored by weak Lewis acid sites on the catalyst.
Process Challenges :
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Byproducts : Ethylene (gas) and polymeric residues.
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Catalyst Lifespan : γ-Alumina deactivates after 10 cycles due to coking.
Chemical Reactions Analysis
Types of Reactions: 2-Vinylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine carboxylic acids.
Reduction: It can be reduced to form 2-ethylpyrazine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and acids are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: 2-Ethylpyrazine.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
Food Science
Flavor Compound Formation
2-Vinylpyrazine is primarily recognized for its role as a flavor compound in food products, particularly in those undergoing thermal processing. Research indicates that it can be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking. A study identified this compound and 2-vinyl-6-methylpyrazine as products of the Maillard reaction involving D-glucose and glycine, highlighting its significance in flavor development in processed foods .
Metal Complexes Formation
this compound serves as a ligand in the formation of metal complexes, particularly with ruthenium. The reaction of this compound with Ru3(CO)12 leads to the formation of penta- and octa-ruthenium clusters. These complexes exhibit unique coordination modes and have implications for catalytic applications:
- C-H Bond Activation : The ability of this compound to activate C-H bonds in these metal complexes opens pathways for new catalytic processes .
- Synthesis of Novel Materials : The structural characteristics of these complexes can be fine-tuned for specific catalytic activities, making them valuable in organic synthesis.
Case Study 1: Flavor Development
A study conducted on the formation of vinylpyrazines during the Maillard reaction demonstrated that controlling reaction parameters significantly affects the yield of flavor compounds like this compound. This research provides insights into optimizing cooking processes to enhance flavor profiles in food products .
Case Study 2: Polymer Properties
Research on poly(this compound) highlighted its potential as a conductive polymer for electronic applications. By modifying the polymerization conditions, researchers achieved varying degrees of conductivity and thermal stability, demonstrating its adaptability for use in advanced materials .
Case Study 3: Catalytic Applications
The exploration of this compound as a ligand in ruthenium complexes revealed its efficacy in facilitating C-H bond activation, leading to the formation of novel metal clusters with potential applications in catalysis. This study emphasizes the importance of ligand design in developing efficient catalytic systems .
Mechanism of Action
The mechanism of action of 2-Vinylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The vinyl group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Vinylpyridine
- Coordination Chemistry: 2-Vinylpyridine typically acts as a 4–6 electron donor, coordinating via its nitrogen and alkene groups. In contrast, 2-vinylpyrazine leverages its additional nitrogen atom to bind multiple metal centers, enabling novel cluster architectures (e.g., μ₅ and μ₇ bonding modes in Ru₅ and Ru₈ clusters) .
- Reactivity : In photocatalyzed alkylation, 2-vinylpyridine achieves yields up to 82%, while this compound fails due to polymerization .
- Catalytic Applications : Rhodium–NHC complexes effectively catalyze hydroalkenylation with both ligands, but this compound forms distinct η² complexes, highlighting its unique electronic profile .
3-Vinylpyridine
- Reactivity : 3-Vinylpyridine shows moderate yields (50%) in photocatalyzed alkylation, outperforming this compound but underperforming compared to 2-vinylpyridine .
Electron-Deficient Alkenes (e.g., Phenyl Vinyl Sulfone)
- Reaction Efficiency : Electron-poor alkenes like phenyl vinyl sulfone achieve higher yields (53–70%) in coupling reactions compared to this compound, which suffers from low isolated yields (~44–47%) .
Research Findings and Data Tables
Table 1: Reaction Performance in Photocatalyzed Alkylation
Table 2: Coordination Modes in Ruthenium Clusters
| Compound | Cluster Product | Electron Donation | Reference |
|---|---|---|---|
| This compound | Ru₅(CO)₁₅(μ₅-C₄H₂N₂CHCH) | 9 electrons | |
| 2-Vinylpyridine | Ru₃(CO)₁₀(μ-dppm)(μ-H)₂ | 4–6 electrons |
Reactivity and Stability Considerations
- Polymerization Tendency: this compound’s instability under photochemical conditions contrasts with its robustness in high-temperature organometallic reactions, where it forms stable Ru and Rh complexes .
- C–H Activation Pathways : The additional nitrogen in pyrazine facilitates aryl C–H activation, enabling unique coordination modes absent in 2-vinylpyridine .
Biological Activity
2-Vinylpyrazine is a volatile organic compound belonging to the pyrazine family, which is known for its diverse biological activities. This compound is primarily recognized for its presence in food products, particularly those subjected to heat processing, and has garnered attention due to its potential pharmacological effects and antimicrobial properties.
This compound has the molecular formula and is characterized by a vinyl group attached to the pyrazine ring. Its structure allows it to participate in various chemical reactions, particularly in the Maillard reaction, where it can be formed from precursors such as alkylpyrazines and formaldehyde during food processing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Tyc et al. (2019) demonstrated that pyrazines, including this compound, possess broad-spectrum antimicrobial properties against several bacterial strains such as Escherichia coli and Staphylococcus aureus . The mode of action involves disrupting bacterial cell walls and inducing a DNA damage response at elevated concentrations.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | Cell wall disruption |
| Staphylococcus aureus | 0.3 mg/mL | DNA damage response |
| Candida albicans | 0.4 mg/mL | Membrane integrity loss |
Toxicological Effects
While this compound shows promise as an antimicrobial agent, its toxicological profile has also been investigated. At higher concentrations, it may induce cytotoxic effects in mammalian cells, activating pathways related to oxidative stress and DNA damage . The compound's toxicity was assessed using transcriptional reporter assays in both bacterial and mammalian cell models.
Case Study: Toxicity Assessment
In a controlled study, researchers exposed mammalian cells to varying concentrations of this compound. The results indicated that at concentrations above 1 mg/mL, significant cytotoxic effects were observed, including increased markers for oxidative stress and apoptosis .
Pharmacological Applications
The pharmacological potential of this compound extends beyond antimicrobial activity. It has been implicated in various therapeutic applications due to its ability to modulate biological pathways:
- Anti-inflammatory Effects : Some studies suggest that pyrazines may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, possibly aiding in conditions like stroke recovery by promoting neuroplasticity .
Synthesis Pathways
The synthesis of this compound primarily occurs through the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars during food processing . Understanding these pathways is crucial for optimizing its production in food applications.
Table 2: Synthesis Pathways of this compound
| Precursor | Reaction Type | Conditions Required |
|---|---|---|
| Alkylpyrazines + Formaldehyde | Condensation Reaction | Heat treatment (Maillard reaction) |
Q & A
Q. How can researchers reconcile conflicting spectroscopic data in this compound-metal complex studies?
- Methodological Answer : Discrepancies between solid-state (XRD) and solution (NMR) data often arise from dynamic effects. For example, Ru₃(CO)₉(μ₃-C₄H₃N₂CH]C)(μ-dppm)(μ-H)₂ shows two ³¹P NMR signals in solution but a single crystallographic site. Variable-temperature NMR and NOESY experiments differentiate static vs. dynamic disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
